1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid 1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17401933
InChI: InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(10(16)18-4)5-8(13)9(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H19NO6
Molecular Weight: 273.28 g/mol

1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17401933

Molecular Formula: C12H19NO6

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C12H19NO6
Molecular Weight 273.28 g/mol
IUPAC Name 4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(10(16)18-4)5-8(13)9(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)
Standard InChI Key XNWGFGIBQNUHIM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

1-[(tert-Butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 125629-89-2) is a pyrrolidine-based compound with the molecular formula C₁₂H₁₉NO₆ and a molecular weight of 273.28 g/mol . The molecule features three functional groups:

  • A tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen, serving as a protective moiety for amines.

  • A methoxycarbonyl ester at the 4-position of the ring.

  • A carboxylic acid group at the 2-position.

The compound exists in the (2S,4S) stereoisomeric form, as confirmed by X-ray crystallography and chiral chromatography . This configuration critically influences its reactivity and interactions in asymmetric synthesis.

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
SMILESCOC(=O)[C@H]1CC@@HN(C(=O)OC(C)(C)C)C1
InChIKeyXNWGFGIBQNUHIM-UHFFFAOYSA-N
Purity97%

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a multi-step sequence:

  • Protection of Pyrrolidine Nitrogen: The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, shielding the amine from undesired reactions .

  • Esterification at C4: A methoxycarbonyl group is installed via Steglich esterification or carbodiimide-mediated coupling.

  • Carboxylic Acid Retention: The C2 carboxylic acid remains unprotected to enable downstream functionalization .

Stereochemical Control

The (2S,4S) configuration is achieved through:

  • Chiral Auxiliaries: Use of L-proline derivatives as starting materials.

  • Asymmetric Catalysis: Transition metal catalysts to enforce stereoselectivity during ring formation .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors and kinase modulators, where its stereochemistry aligns with target binding pockets. For example, it has been incorporated into:

  • HIV-1 Protease Inhibitors: The Boc group enhances solubility during late-stage coupling .

  • Anticancer Agents: The methoxycarbonyl moiety participates in hydrogen bonding with kinase ATP pockets.

Peptide Mimetics

The rigid pyrrolidine scaffold mimics peptide β-turns, enabling the design of metabolically stable analogs. The carboxylic acid at C2 facilitates conjugation to resin supports in solid-phase synthesis .

Stereochemical and Conformational Studies

Impact on Reactivity

The (2S,4S) configuration induces a twist-boat conformation in the pyrrolidine ring, as observed via NMR and computational modeling . This conformation:

  • Reduces steric hindrance during nucleophilic attacks at C2.

  • Stabilizes transition states in Mitsunobu and Ullmann coupling reactions .

Comparative Analysis with Other Stereoisomers

Studies comparing (2R,4R) and (2S,4S) isomers reveal:

  • Higher Catalytic Activity: The (2S,4S) form accelerates Suzuki-Miyaura cross-coupling by 40% due to favorable Pd coordination .

  • Divergent Biological Activity: In antitumor screens, the (2S,4S) isomer showed IC₅₀ values 10-fold lower than its (2R,4R) counterpart.

Comparison with Related Pyrrolidine Derivatives

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesApplications
1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid4-methoxyphenyl substituent at C5Serotonin receptor ligands
N-Boc-D-prolineD-configuration at C2; lacks C4 esterPeptide synthesis

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